molecular formula C8H11NO3 B3260605 (R)-3-Amino-4-(2-furyl)-butyric acid CAS No. 332061-95-7

(R)-3-Amino-4-(2-furyl)-butyric acid

Cat. No.: B3260605
CAS No.: 332061-95-7
M. Wt: 169.18 g/mol
InChI Key: ZIAIKPBTLUWDMG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-(2-furyl)-butyric acid is an organic compound that features a furan ring, an amino group, and a butyric acid chain This compound is of interest due to its unique structure, which combines the properties of amino acids and furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2-furyl)-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino acids.

    Reaction Steps: The key steps include the formation of the furan ring, introduction of the amino group, and elongation of the carbon chain to form the butyric acid moiety.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(2-furyl)-butyric acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The amino group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce amino alcohols.

Scientific Research Applications

®-3-Amino-4-(2-furyl)-butyric acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the interactions of amino acids and furan derivatives with biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(2-furyl)-butyric acid: The enantiomer of ®-3-Amino-4-(2-furyl)-butyric acid with similar properties but different biological activity.

    Furan-2-carboxylic acid: A simpler furan derivative with different chemical and biological properties.

    4-(2-Furyl)-3-buten-2-one: A furan

Biological Activity

(R)-3-Amino-4-(2-furyl)-butyric acid, also known as Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid, is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article delves into its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C23H21NO5. Its structure features a furyl group attached to a butyric acid backbone, which contributes to its unique biological properties. The compound is often utilized in medicinal chemistry as a building block for various bioactive molecules.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One notable approach involves a three-component reaction utilizing chiral nickel(II) catalysts, which allows for high diastereoselectivity and yields in the formation of α-amino-β-substituted butyric acid derivatives . This method highlights the compound's versatility in organic synthesis.

Biological Activity

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound exhibits neuroprotective effects, potentially through modulation of neurotransmitter systems. This activity may be relevant in conditions such as neurodegeneration and cognitive decline.
  • Antitumor Activity : Research indicates that derivatives of this compound may possess antitumor properties. In vitro studies have shown that certain analogs can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .
  • Modulation of Protein Interactions : The compound has been studied for its ability to interact with RNA-binding proteins, which are crucial in various cellular processes including gene expression and regulation . This interaction may provide insights into its role in cellular signaling pathways.

Case Studies

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function, supporting its potential use in treating neurodegenerative diseases .
  • Toxicology Assessment : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveImproved cognitive function
AntitumorInhibition of tumor cell proliferation
Protein InteractionModulation of RNA-binding proteins

Table 2: Synthesis Yields from Various Methods

Synthesis MethodYield (%)Diastereoselectivity
Chiral Nickel(II) Catalysis62High
Traditional Organic SynthesisVariesModerate

Properties

IUPAC Name

(3R)-3-amino-4-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAIKPBTLUWDMG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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